molecular formula C12H17N3O2 B6330539 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine CAS No. 1240581-31-0

2-Methyl-1-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B6330539
CAS No.: 1240581-31-0
M. Wt: 235.28 g/mol
InChI Key: UTSKPKRQUTWCES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine typically involves the reaction of 2-nitrobenzyl chloride with 2-methylpiperazine under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) with a base like sodium bicarbonate or cesium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Pd/C, H2, ethanol

    Substitution: Sodium bicarbonate, ethanol, DMF, cesium carbonate

Major Products Formed

    Reduction: 2-Methyl-1-[(2-aminophenyl)methyl]piperazine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
  • 2-Methyl-1-[(2-aminophenyl)methyl]piperazine
  • 2-Methyl-1-[(2-chlorophenyl)methyl]piperazine

Uniqueness

2-Methyl-1-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of the nitro group at the 2-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and development.

Properties

IUPAC Name

2-methyl-1-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-4-2-3-5-12(11)15(16)17/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSKPKRQUTWCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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